Regioisomeric Identity (1,2,4-thiadiazole vs. 1,3,4-thiadiazole) and its Impact on Adenosine A3 Receptor Affinity
The target compound contains a 1,2,4-thiadiazole ring, whereas the majority of bioactive thiadiazoles (e.g., acetazolamide, cefazolin) are 1,3,4-thiadiazole derivatives [1]. In the adenosine A3 receptor antagonist series, the 1,2,4-thiadiazole regioisomer is essential for high potency: the lead compound N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide (compound 39) achieved a Ki of 0.79 nM at human adenosine A3 receptors expressed in CHO cells, while the corresponding 1,3,4-thiadiazole isomer is not active in this series [2]. Although the Ki of the furan-2-carboxamide analog has not been publicly disclosed, the 1,2,4-thiadiazole core is a prerequisite for any meaningful A3 engagement.
| Evidence Dimension | Binding affinity at human adenosine A3 receptor (Ki) |
|---|---|
| Target Compound Data | Data not publicly available (1,2,4-thiadiazole core retained) |
| Comparator Or Baseline | N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide: Ki = 0.79 nM [2]; 1,3,4-thiadiazole isomer: No significant activity reported in this chemotype [2] |
| Quantified Difference | Qualitative: 1,2,4-thiadiazole core mandatory for A3 activity; 1,3,4-thiadiazole isomer inactive in this scaffold |
| Conditions | Radioligand binding assay using [125I]AB-MECA on CHO cell membranes expressing human adenosine A3 receptors [2] |
Why This Matters
Procurement of the incorrect regioisomer (1,3,4-thiadiazole) will result in a completely inactive compound in adenosine A3 receptor assays, wasting screening resources.
- [1] Jain SK, Mishra P. 1,3,4-Thiadiazole and its derivatives: a review on recent progress in biological activities. Chem Biol Drug Des. 2013;81(5):557-576. View Source
- [2] Jung K-Y, Kim S-K, Gao Z-G, et al. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorg Med Chem. 2004;12(3):613-623. View Source
